

Application Notes: BDP TMR Carboxylic Acid in Fluorescence Polarization Assays

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Compound of Interest

Compound Name: *BDP TMR carboxylic acid*

Cat. No.: *B1192297*

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Introduction

Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution.^{[1][2]} It has become an essential tool in drug discovery and basic research, particularly for high-throughput screening (HTS) of compound libraries.^{[3][4]} The choice of fluorophore is critical for developing a robust and sensitive FP assay. BDP TMR (BODIPY-Tetramethylrhodamine) is a bright and highly photostable fluorescent dye belonging to the BODIPY family.^{[5][6]} Its relatively long fluorescence lifetime and high quantum yield make it an excellent choice for FP applications.^[7] The carboxylic acid derivative of BDP TMR can be used as a non-reactive control or conjugated to various molecules (peptides, small molecules, etc.) to create fluorescent tracers for specific binding assays.^{[5][8]}

Principle of Fluorescence Polarization

The principle of FP is based on the rotational motion of fluorescent molecules.^[3] When a small fluorescent molecule (the "tracer") is excited with plane-polarized light, it tumbles rapidly in solution during the interval between excitation and emission (the fluorescence lifetime). This rapid rotation causes the emitted light to be largely depolarized, resulting in a low polarization value.^[9]

However, if the tracer binds to a much larger molecule (e.g., a protein or antibody), its rotational motion is significantly slowed.^[9] As a result, the molecule does not rotate as much before emitting light. The emitted light, therefore, remains highly polarized, leading to a high polarization value.^[10] The FP measurement is a ratiometric value, making it largely

independent of the fluorophore's concentration and less susceptible to environmental interferences.[3][9] This change in polarization upon binding is the basis for monitoring molecular interactions.[2]

Data Presentation

Table 1: Spectroscopic and Physical Properties of BDP TMR Carboxylic Acid

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~542 - 545 nm	[5][8][11]
Emission Maximum (λ_{em})	~570 - 574 nm	[5][8][11]
Molecular Weight	398.21 g/mol	[8][11]
Fluorescence Quantum Yield (Φ)	0.64 - 0.95	[8][11]
Molar Extinction Coefficient (ϵ)	~55,000 L·mol ⁻¹ ·cm ⁻¹	[11]
Solubility	Good in DMSO, DMF, Alcohols	[8][11]

Table 2: Example Data from a Competitive FP Binding Assay

This table presents representative data for a hypothetical competitive binding assay where an unlabeled small molecule inhibitor competes with a BDP TMR-labeled peptide tracer for binding to a target protein.

Inhibitor Concentration (nM)	Fluorescence Polarization (mP)	% Inhibition
0 (No Inhibitor)	280	0%
0.1	278	1%
1	265	7.5%
10	210	35%
50	155	62.5%
100	138	71%
500	125	77.5%
1000	121	79.5%
Controls		
Free Tracer Only	120	100%

Experimental Protocols

Protocol: Competitive FP Assay for Screening Small Molecule Inhibitors

This protocol describes a general method for a competitive binding assay in a 384-well plate format to identify inhibitors of a protein-ligand interaction using a BDP TMR-labeled tracer.

1. Materials and Reagents

- Target Protein: Purified protein of interest.
- BDP TMR-Tracer: A ligand, peptide, or small molecule conjugated with BDP TMR that is known to bind the target protein.
- Assay Buffer: Buffer that maintains the stability and activity of the target protein (e.g., PBS, HEPES with 0.01% Tween-20).
- Test Compounds (Inhibitors): Small molecule library dissolved in DMSO.

- Microplates: Black, non-binding surface 384-well microplates are recommended to minimize non-specific binding and background fluorescence.[12]
- Plate Reader: A microplate reader equipped with polarization filters for the BDP TMR excitation (~545 nm) and emission (~575 nm) wavelengths.[1][13]

2. Experimental Procedure

Step 2.1: Reagent Preparation

- Prepare a 2X solution of the Target Protein in Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.
- Prepare a 2X solution of the BDP TMR-Tracer in Assay Buffer. The concentration should be low (typically 1-5 nM) to maximize the signal window.
- Prepare serial dilutions of the test compounds in 100% DMSO. Then, dilute these stocks into Assay Buffer to create 4X working solutions. The final DMSO concentration in the assay should be kept low ($\leq 1\%$) to avoid interference.

Step 2.2: Assay Setup (384-well plate)

- Add Test Compound: Add 10 μL of the 4X test compound solution to the appropriate wells.
- Add Controls:
 - No Inhibitor (High Polarization) Control: Add 10 μL of Assay Buffer containing the same concentration of DMSO as the test compound wells.
 - Free Tracer (Low Polarization) Control: Add 10 μL of Assay Buffer with DMSO and 10 μL of 2X Target Protein buffer (without protein).
- Add Target Protein: Add 10 μL of the 2X Target Protein solution to all wells except the "Free Tracer" control wells.
- Initiate Reaction: Add 20 μL of the 2X BDP TMR-Tracer solution to all wells. The final volume in each well should be 40 μL .

Step 2.3: Incubation

- Seal the plate to prevent evaporation.
- Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

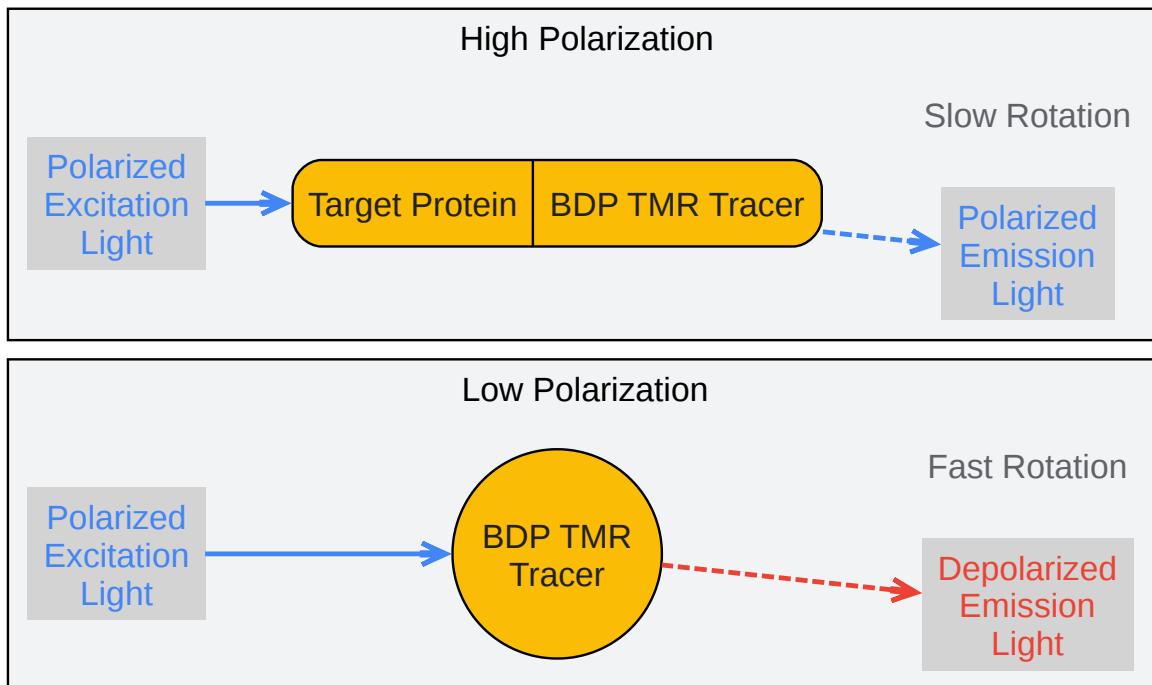
Step 2.4: Data Acquisition

- Measure the fluorescence polarization on a compatible plate reader.
- Set the excitation filter to ~545 nm and the emission filters to measure parallel (I_{\parallel}) and perpendicular (I_{\perp}) intensities at ~575 nm.
- The instrument will calculate the polarization (P) or anisotropy (A) values. Polarization is typically expressed in millipolarization units (mP).

3. Data Analysis

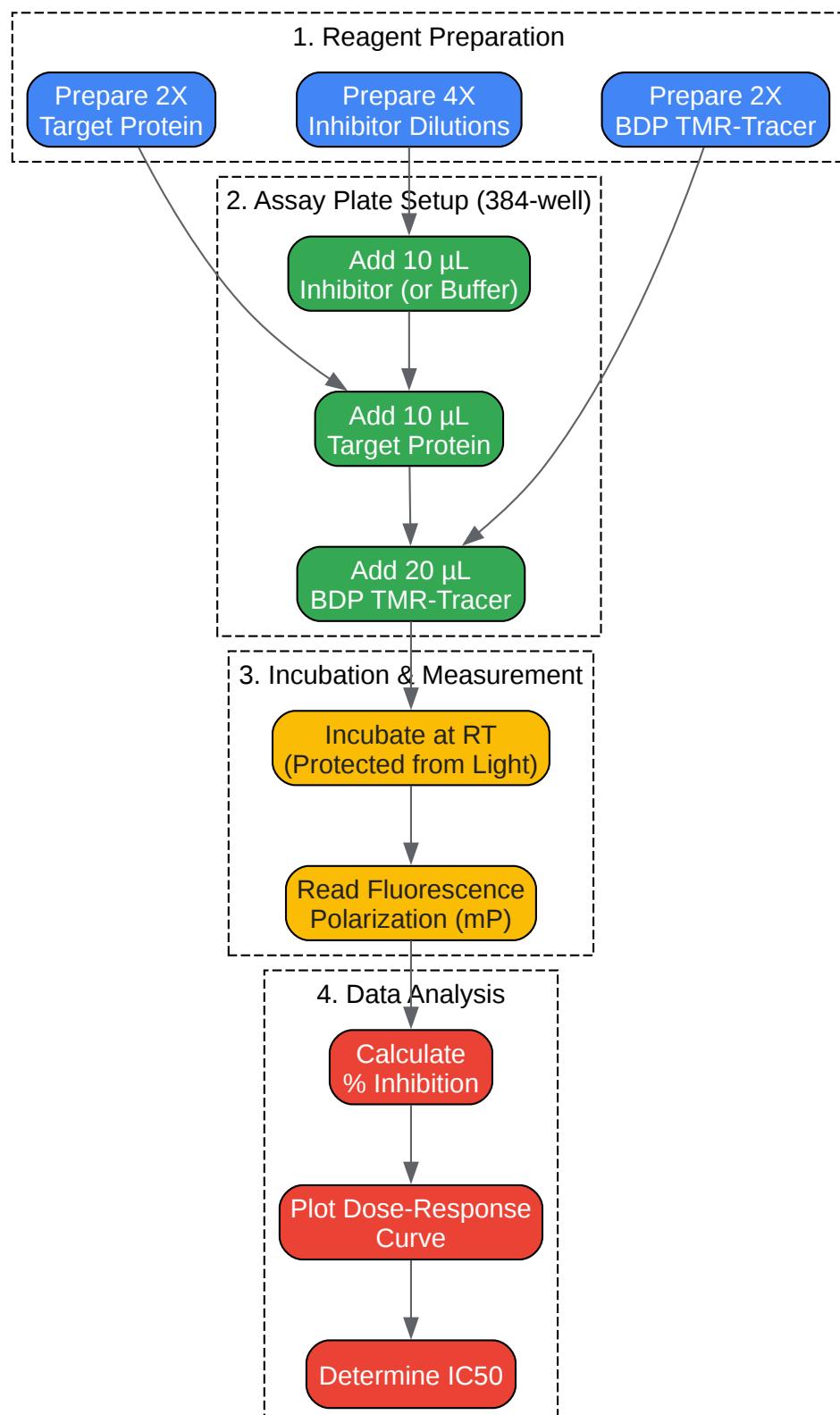
- The percentage inhibition for each test compound concentration can be calculated using the following formula: $\% \text{ Inhibition} = 100 * (1 - (P_{\text{sample}} - P_{\text{free}}) / (P_{\text{no_inhibitor}} - P_{\text{free}}))$
Where:
 - P_{sample} is the mP value of the well with the test compound.
 - P_{free} is the average mP value of the free tracer control.
 - $P_{\text{no_inhibitor}}$ is the average mP value of the no inhibitor control.
- Plot the % Inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizations



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Caption: Principle of Fluorescence Polarization (FP).

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